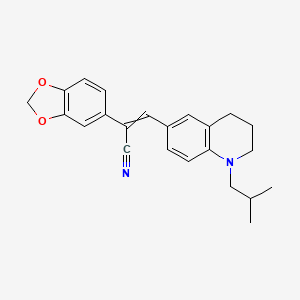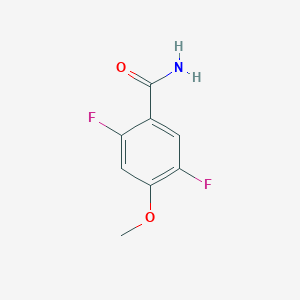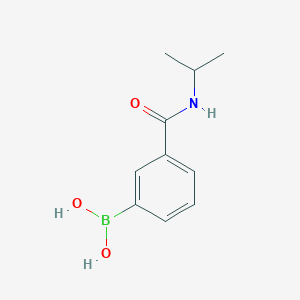
2-(4'-Fluorobiphenyl-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4’-Fluorobiphenyl-4-yl)ethanamine” is a chemical compound with the molecular formula C14H14FN . It has a molecular weight of 215.27 . The compound is also known by its IUPAC name, 2-(4’-fluoro [1,1’-biphenyl]-4-yl)ethanamine .
Molecular Structure Analysis
The InChI code for “2-(4’-Fluorobiphenyl-4-yl)ethanamine” is 1S/C14H14FN.ClH/c15-14-7-5-13 (6-8-14)12-3-1-11 (2-4-12)9-10-16;/h1-8H,9-10,16H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atom and the biphenyl group.Physical And Chemical Properties Analysis
“2-(4’-Fluorobiphenyl-4-yl)ethanamine” has a molecular weight of 215.27 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Applications in Sensor Development
- Mercury Detection :
- A novel macromolecule based on 2-[3-(2-aminoethylthio)propylthio]ethanamine was developed for the selective optical detection of mercury ions (Hg2+). The compound acts as a fluoroionophore and chromophore, indicating Hg2+ binding through fluorescence quenching and chromogenic change, detectable by the naked eye. This sensor showcases efficient quenching and a detection limit of 20 ppb in an 80:20 acetonitrile/water solvent mixture (Wanichacheva et al., 2009).
Applications in Chemical Synthesis and Material Science
Antimicrobial and Antifungal Compounds :
- Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized, displaying antibacterial and antifungal activities comparable or slightly better than standard drugs like chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).
Corrosion Inhibition on Mild Steel :
- Cadmium(II) Schiff base complexes were synthesized from ligands like 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine, showing corrosion inhibition properties on mild steel in 15% HCl. Azide complexes, especially polymeric ones, demonstrated higher inhibition activity, bridging nuclearity driven coordination inorganic chemistry with materials and corrosion engineering (Das et al., 2017).
Pancreatic Lipase Inhibitors :
- Tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine were synthesized, showing good antioxidant activity and promising activity as pancreatic porcine lipase inhibitors compared to the Orlistat reference. These compounds also revealed good antimicrobial activities against several types of bacteria (Warad et al., 2020).
Applications in Biochemistry and Pharmaceutical Science
DNA Binding, Nuclease Activity, and Cytotoxicity :
- Cu(II) complexes of ligands like N-((1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine showed good DNA binding propensity and exhibited nuclease activity. They also demonstrated low toxicity for different cancer cell lines, with IC50 values between 37 and 156 μM (Kumar et al., 2012).
Synthesis of Biologically Active Compounds :
- Novel (thio)semicarbazone derivatives of arylalkylimidazole were synthesized and tested for their anticonvulsant activity, revealing selective and highly active compounds against seizures induced by different models. These compounds were identified as potential class III antiarrhythmic drugs (Çalış et al., 2011).
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9-10,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGNLHTXAISWRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397646 |
Source


|
| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910382-47-7 |
Source


|
| Record name | 2-[4-(4-fluorophenyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)








